molecular formula C11H9NOS B2549410 2-(Methylsulfanyl)quinoline-3-carbaldehyde CAS No. 65183-33-7

2-(Methylsulfanyl)quinoline-3-carbaldehyde

Cat. No. B2549410
CAS RN: 65183-33-7
M. Wt: 203.26
InChI Key: CPVCVAVEXFRUFB-UHFFFAOYSA-N
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Description

“2-(Methylsulfanyl)quinoline-3-carbaldehyde” is a chemical compound with the CAS Number: 65183-33-7 and Linear Formula: C11H9NOS .


Molecular Structure Analysis

The molecular structure of “2-(Methylsulfanyl)quinoline-3-carbaldehyde” can be represented by the InChI code: 1S/C11H9NOS/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 . The molecular weight of this compound is 203.26 .


Physical And Chemical Properties Analysis

“2-(Methylsulfanyl)quinoline-3-carbaldehyde” is a solid substance . Its molecular weight is 203.26 . The InChI key for this compound is CPVCVAVEXFRUFB-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibitor

One of the significant applications of 2-(Methylsulfanyl)quinoline-3-carbaldehyde is as a corrosion inhibitor . It has been used in the synthesis of benzo[h]quinoline hydrazone derivatives, which have shown promising results as effective organic corrosion inhibitors for carbon steel in aggressive solutions .

Organic Synthesis

2-(Methylsulfanyl)quinoline-3-carbaldehyde can be used in organic synthesis . It has been used in the preparation of various organic compounds, demonstrating its versatility and importance in the field of organic chemistry .

Synthesis of Hybridized Quinolines

This compound has been used in the synthesis of structurally diverse fused N-containing heterocycles containing 2-chloroquinoline . This highlights its potential in the development of novel hybridized quinolines .

Fluorescent Sensor

2-(Methylsulfanyl)quinoline-3-carbaldehyde has been used in the preparation of a sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water . This indicates its potential use in environmental monitoring and analysis .

Synthesis of 3-(2-quinolyl)-1-phenyl-2-propenone

This compound has been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone . This highlights its potential use in the synthesis of complex organic compounds .

Synthesis of Imine-type Ligands

2-(Methylsulfanyl)quinoline-3-carbaldehyde has been used in the synthesis of imine-type ligands . These ligands have a wide range of applications in coordination chemistry and catalysis .

Safety and Hazards

The safety information available indicates that “2-(Methylsulfanyl)quinoline-3-carbaldehyde” is potentially hazardous. The associated hazard statements are H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylsulfanylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCVAVEXFRUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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